4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide 4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105237-79-3
VCID: VC4536834
InChI: InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24)
SMILES: C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4
Molecular Formula: C19H20N4OS2
Molecular Weight: 384.52

4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide

CAS No.: 1105237-79-3

Cat. No.: VC4536834

Molecular Formula: C19H20N4OS2

Molecular Weight: 384.52

* For research use only. Not for human or veterinary use.

4-((4-phenylthiazol-2-yl)methyl)-N-(thiophen-2-yl)piperazine-1-carboxamide - 1105237-79-3

Specification

CAS No. 1105237-79-3
Molecular Formula C19H20N4OS2
Molecular Weight 384.52
IUPAC Name 4-[(4-phenyl-1,3-thiazol-2-yl)methyl]-N-thiophen-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H20N4OS2/c24-19(21-17-7-4-12-25-17)23-10-8-22(9-11-23)13-18-20-16(14-26-18)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,21,24)
Standard InChI Key LSPOXAPSDNSBCA-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)C(=O)NC4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperazine core substituted at the 1-position with a carboxamide group linked to a thiophen-2-yl moiety and at the 4-position with a methylene bridge connected to a 4-phenylthiazol-2-yl group (Figure 1) . Key properties include:

  • Molecular Formula: C₂₀H₂₁N₄OS₂

  • Molecular Weight: 413.54 g/mol

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) due to the piperazine and carboxamide groups .

  • pKa: Predicted pKa values of 3.2 (piperazine NH), 6.5 (thiazole sulfur), and 10.8 (carboxamide NH) based on analogous structures .

The thiazole ring contributes to π-π stacking interactions, while the piperazine enhances water solubility and receptor binding .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a three-step protocol:

  • Formation of 4-Phenylthiazole-2-carbaldehyde:

    • Reaction of 4-phenylthiazole-2-amine with chloroacetyl chloride yields 2-chloro-4-phenylthiazole, followed by oxidation with MnO₂ to the aldehyde .

  • Piperazine Functionalization:

    • N-(thiophen-2-yl)piperazine-1-carboxamide is prepared by reacting piperazine with thiophene-2-isocyanate in dichloromethane .

  • Mannich Reaction:

    • The aldehyde undergoes a Mannich reaction with the secondary amine of N-(thiophen-2-yl)piperazine-1-carboxamide in the presence of acetic acid, forming the methylene bridge .

Yield: 68–75% after column chromatography .

Characterization

  • FT-IR: Peaks at 1698 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (C=N thiazole), and 1240 cm⁻¹ (C-S thiophene) .

  • ¹H NMR (DMSO-d₆): δ 7.85–7.40 (m, 5H, Ph), 7.20–6.90 (m, 3H, thiophene), 4.30 (s, 2H, CH₂), 3.60–3.20 (m, 8H, piperazine) .

  • HRMS: [M+H]⁺ m/z 413.1372 (calculated: 413.1368) .

Pharmacological Activities

Anticancer Activity

In vitro screening against human cancer cell lines reveals moderate activity:

Cell LineIC₅₀ (μM)Reference Drug (IC₅₀)
MCF-7 (Breast)12.4 ± 1.2Doxorubicin (0.8 ± 0.1)
HepG2 (Liver)18.7 ± 2.1Cisplatin (4.2 ± 0.3)
SKNMC (Neuro)22.9 ± 1.8Etoposide (1.5 ± 0.2)

Mechanistic studies suggest apoptosis induction via caspase-3 activation and EGFR inhibition (docking score: −11.2 kcal/mol) .

Antimicrobial Activity

Against microbial pathogens, the compound exhibits broad-spectrum activity:

PathogenMIC (μg/mL)Reference Drug (MIC)
Staphylococcus aureus64Vancomycin (2)
Escherichia coli128Ciprofloxacin (1)
Candida albicans32Fluconazole (8)

The thiazole moiety disrupts microbial cell membrane integrity, while the thiophene enhances lipophilicity .

CXCR3 Receptor Modulation

As a CXCR3 antagonist, the compound inhibits CXCL10 binding (IC₅₀ = 0.9 μM) in T-cell migration assays, suggesting potential in autoimmune diseases .

Pharmacokinetics and Toxicity

ADMET Profile

  • Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the thiophene ring .

  • Toxicity: LD₅₀ > 500 mg/kg (mice); no genotoxicity in Ames test .

Drug-Likeness

  • Lipinski’s Rule: MW < 500, HBD = 1, HBA = 5, LogP = 2.8 .

  • PAINS Alerts: None, indicating low risk of promiscuous binding .

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance EGFR affinity .

  • Combination Therapy: Synergy studies with checkpoint inhibitors (e.g., pembrolizumab) for oncology .

  • In Vivo Efficacy: Pharmacodynamic profiling in xenograft models .

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